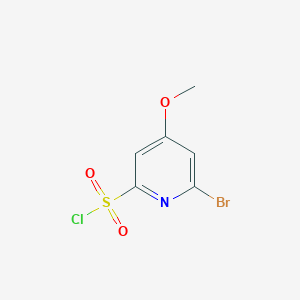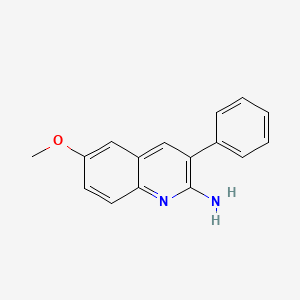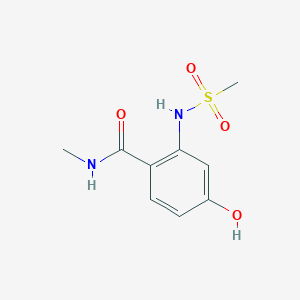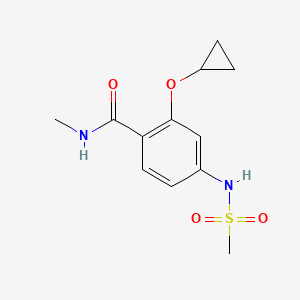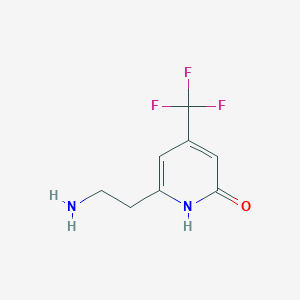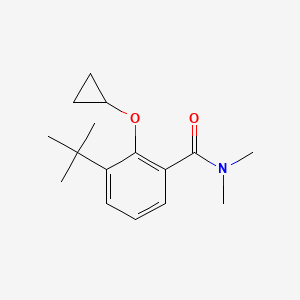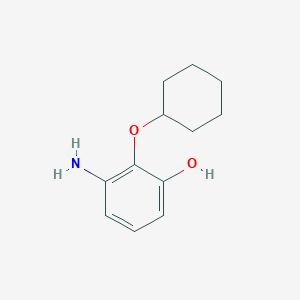
3-Amino-2-(cyclohexyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(cyclohexyloxy)phenol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a phenol group substituted with an amino group and a cyclohexyloxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(cyclohexyloxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-nitro-2-(cyclohexyloxy)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid to reduce the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) or potassium nitrosodisulfonate (Fremy’s salt) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the phenol.
Scientific Research Applications
3-Amino-2-(cyclohexyloxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-(cyclohexyloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can undergo redox reactions, contributing to its antioxidant properties. The amino group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar structure but lacks the cyclohexyloxy group.
3-Aminophenol: Similar structure but lacks the cyclohexyloxy group.
4-Amino-2-(cyclohexyloxy)phenol: Similar structure but with the amino group in a different position.
Uniqueness
3-Amino-2-(cyclohexyloxy)phenol is unique due to the presence of both an amino group and a cyclohexyloxy group on the phenol ring.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H17NO2/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6,13H2 |
InChI Key |
HOQORDKJDCHMND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


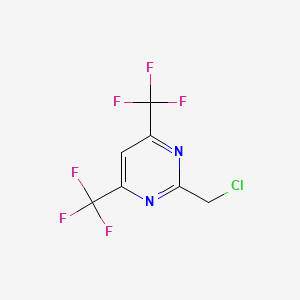
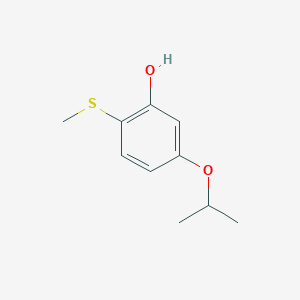
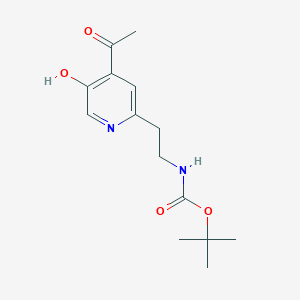
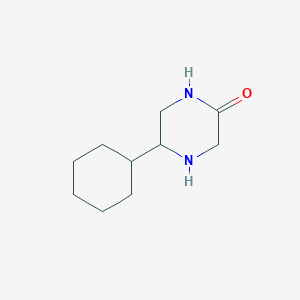

![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
